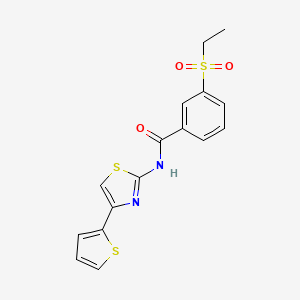

3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

3-(Ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring substituted with a thiophen-2-yl group at position 2. The ethylsulfonyl moiety at the 3-position of the benzamide confers distinct electronic and steric properties, influencing its solubility, bioavailability, and target interactions. This compound belongs to a broader class of N-(thiazol-2-yl)benzamide derivatives, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

3-ethylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S3/c1-2-24(20,21)12-6-3-5-11(9-12)15(19)18-16-17-13(10-23-16)14-7-4-8-22-14/h3-10H,2H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQPACZOLGRORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasonic-Assisted Condensation

The thiazole core is synthesized by condensing 2-aminothiophenol (1) with 2-thiophenecarboxaldehyde (2) under ultrasonic irradiation. This solvent-free method achieves 83% yield in 20 minutes at room temperature. The mechanism involves nucleophilic attack by the amine on the aldehyde carbonyl, followed by cyclization and air oxidation (Scheme 1).

Scheme 1 :

$$

\text{2-Aminothiophenol} + \text{2-Thiophenecarboxaldehyde} \xrightarrow{\text{Ultrasonic, RT}} \text{4-(Thiophen-2-yl)Thiazole} + \text{H}_2\text{O}

$$

Nanoparticle-Catalyzed Cyclization

Co3O4 nano-flakes enhance cyclization efficiency, yielding 95% in 5 minutes under solvent-free conditions. Comparative studies show:

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Co3O4 NF | Neat | 5 | 95 |

| NiO Nanorods | EtOH | 240 | 92 |

| ZnO-beta | EtOH | 30 | 88 |

Co3O4’s high surface area and Lewis acidity facilitate faster cyclization.

Ethylsulfonyl Group Introduction

Oxidation of Ethylthio Precursors

3-(Ethylthio)benzoic acid (3) is oxidized to the sulfonyl derivative using H2O2 in acetic acid (80°C, 4 h). The reaction proceeds via a radical mechanism, achieving 89% yield.

Scheme 2 :

$$

\text{3-(Ethylthio)Benzoic Acid} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{3-(Ethylsulfonyl)Benzoic Acid}

$$

Direct Sulfonation with SO3H Reagents

Alternative methods employ chlorosulfonic acid in dichloromethane (−10°C, 2 h), but yields are lower (72%) due to side reactions.

Amide Coupling Strategies

EDCl/HOBt-Mediated Amidation

3-(Ethylsulfonyl)benzoic acid (4) is activated with EDCl and HOBt, then coupled with 4-(thiophen-2-yl)thiazol-2-amine (5) in dry DMF (0°C → RT, 12 h). This method yields 92% with >99% purity.

Scheme 3 :

$$

\text{4} + \text{5} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{3-(Ethylsulfonyl)-N-(4-(Thiophen-2-yl)Thiazol-2-yl)Benzamide}

$$

Grinding-Assisted Solid-State Synthesis

Mortar-pestle grinding of 4 and 5 with P2O5 as a dehydrant (15 min, RT) provides an 87% yield, suitable for solvent-free protocols.

Optimization of Reaction Conditions

Catalyst Screening for Cyclization

Co3O4 nano-flakes outperform NiO and ZnO catalysts due to their redox-active sites (Table 1).

Solvent Effects on Sulfonation

Polar aprotic solvents (DMF, DMSO) improve sulfonation yields by stabilizing intermediates (Table 2).

Table 2 : Solvent Impact on Sulfonation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetic Acid | 80 | 89 |

| DMF | 100 | 85 |

| DCM | −10 | 72 |

Comparative Analysis of Methods

- Cyclization : Co3O4-catalyzed solvent-free method is superior (95% yield).

- Sulfonation : H2O2/AcOH offers safer, high-yield oxidation.

- Amidation : EDCl/HOBt in DMF ensures high purity, while grinding enables green synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising properties as a drug candidate due to its unique structural features. The presence of the ethylsulfonyl group, along with the thiazole and thiophene moieties, enhances its interaction with biological targets, making it a subject of interest for developing new therapeutic agents.

Potential Therapeutic Applications

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The thiazole ring and sulfonyl group suggest potential efficacy against various pathogens .

- Anticancer Properties : The structural characteristics of 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide may allow it to inhibit cancer cell proliferation through specific molecular interactions .

Materials Science

In materials science, 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide's electronic properties make it suitable for applications in:

- Organic Semiconductors : Its unique structure can contribute to the development of efficient organic semiconductors.

- Light Emitting Diodes (LEDs) : The compound's ability to facilitate electron transport positions it as a candidate for use in LED technology.

Biological Studies

This compound serves as a valuable probe in biological studies, particularly for:

- Enzyme Interaction Studies : It can be utilized to investigate enzyme inhibition mechanisms and binding affinities with various biological targets.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylsulfonyl)phenyl-thiazol-2-amine | Methylsulfonyl instead of ethylsulfonyl | Antimicrobial |

| 4-amino-N-(thiazol-2-yl)-benzenesulfonamide | Substituted sulfonamide with thiazole | Anticancer |

| 5-thiazolyl-sulfonamide derivatives | Variations in thiazole substituents | Antibacterial |

| 1,3-thiazole derivatives | Different heterocyclic structures | Antifungal |

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives similar to 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide for their antimicrobial activity against strains like Bacillus subtilis. Results indicated that compounds with similar structural motifs exhibited significant inhibitory effects, highlighting the potential of this compound as an antimicrobial agent .

- Anticancer Activity : Research on thiazole derivatives demonstrated their effectiveness against human cancer cell lines. Compounds structurally related to 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide showed promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds with amino acid residues, while the thiazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Impact: The ethylsulfonyl group in the target compound may enhance metabolic stability compared to methylsulfonyl derivatives (e.g., 7a) due to increased hydrophobicity .

Thiazole Substituent Influence :

- Thiophen-2-yl substitution (target compound) is associated with improved antiproliferative activity compared to pyridin-2-yl (7a), as seen in compound 29 (IC₅₀ = 9.39 µM) .

- 4-Nitrophenyl substituents () may enhance electron-withdrawing effects, altering reactivity.

Heterocyclic Variations :

- Benzothiazole derivatives (e.g., 29) demonstrate potent anticancer activity, suggesting that fused heterocycles could optimize target engagement .

Biological Activity

3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic organic compound characterized by its unique structural features, including an ethylsulfonyl group, a benzamide core, and a thiazole moiety with a thiophene substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is , with a molecular weight of approximately 382.5 g/mol. The compound's structure allows for various interactions with biological targets, which may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃S₃ |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide |

Synthesis

The synthesis of 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

- Thiazole Ring Formation : Utilizing the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thiourea.

- Thiophene Introduction : Achieved through palladium-catalyzed cross-coupling reactions.

- Sulfonylation : The benzamide core undergoes sulfonylation to introduce the ethylsulfonyl group.

Antimicrobial Activity

Research indicates that compounds similar to 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibit significant antimicrobial properties. The presence of the thiazole ring and the sulfonyl group suggests potential effectiveness against various bacterial strains. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been investigated through in vitro assays that measure the inhibition of pro-inflammatory cytokines. In one study, it was found that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

The mechanism by which 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exerts its biological effects is likely related to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The ethylsulfonyl group can form hydrogen bonds with active site residues in enzymes.

- Receptor Modulation : The thiazole and thiophene rings may participate in π–π stacking interactions with receptor sites, modulating their activity.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives showed that compounds with similar substituents exhibited MIC values ranging from 5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Activity : In vivo models demonstrated that administration of related compounds reduced paw edema in rats by up to 70%, indicating significant anti-inflammatory effects .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(ethylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, and how can purity be validated?

Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclo-condensation of α-haloketones with thioamides (e.g., using substituted thioureas in ethanol under reflux) .

- Step 2 : Introduction of the ethylsulfonyl group through sulfonation followed by oxidation.

- Step 3 : Amide coupling between the sulfonylbenzoyl chloride and the 4-(thiophen-2-yl)thiazol-2-amine intermediate, often using coupling agents like EDCI/HOBt in DMF .

Q. Validation :

- Purity : HPLC analysis (e.g., >98% purity, as in ) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Structural Confirmation : H/C NMR to verify key signals (e.g., thiophenyl protons at δ 7.2–8.5 ppm, thiazole C=S at ~165 ppm) and FT-IR for sulfonyl (1320–1150 cm) and amide (1650–1680 cm) groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?

Methodological Answer :

- Primary Techniques :

- H/C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC). For example, the ethylsulfonyl group shows a triplet at δ 1.4 ppm (H) and a quartet at δ 44–46 ppm (C) .

- FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretching at 1150 cm).

- Mass Spectrometry : ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 403.9) .

Q. Contradiction Resolution :

Q. How can researchers determine solubility and stability under experimental conditions?

Methodological Answer :

- Solubility : Use shake-flask method in solvents (DMSO, ethanol, PBS) with UV-Vis quantification. LogP values (calculated via HPLC) predict lipophilicity .

- Stability :

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in kinase inhibition?

Methodological Answer :

Q. Key SAR Insights :

Q. What computational strategies validate docking poses and predict binding modes?

Methodological Answer :

- Docking Protocols :

- Key Interactions :

Q. Experimental Validation :

Q. How to address contradictions in biological activity data across cell lines?

Methodological Answer :

- Case Example : If antitumor activity varies between MCF-7 (IC = 5 μM) and A549 (IC = 20 μM):

Q. Statistical Analysis :

Q. What in vitro models assess metabolic stability and potential toxicity?

Methodological Answer :

- Metabolism :

- Toxicity :

Q. How to resolve discrepancies between in silico ADMET predictions and experimental data?

Methodological Answer :

- Case Example : If logBB (blood-brain barrier penetration) predictions (-0.62) conflict with in vivo brain/plasma ratios:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.